molecular formula C20H23N7O6 B12352919 (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

Cat. No.: B12352919
M. Wt: 457.4 g/mol
InChI Key: JPXCRZFNDHRSGB-OWYJLGKBSA-N
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Description

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[1,5-f]pteridin ring system, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazo[1,5-f]pteridin ring system through cyclization reactions.
  • Introduction of the benzoyl group via acylation reactions.
  • Coupling of the amino acid moiety using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-efficiency catalysts.
  • Implementation of continuous flow reactors.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like sodium borohydride.
  • Substitution reagents such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors, given its unique structure.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, possibly as an inhibitor of specific biological pathways.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid may include other imidazo[1,5-f]pteridin derivatives or compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring systems, which may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C20H23N7O6

Molecular Weight

457.4 g/mol

IUPAC Name

(2S)-2-[[4-(3-amino-1-oxo-2,6,6a,7,9,10a-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13,15H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H3,21,22,24,25,31)/t12?,13-,15?/m0/s1

InChI Key

JPXCRZFNDHRSGB-OWYJLGKBSA-N

Isomeric SMILES

C1C2CN(CN2C3C(=O)NC(=NC3=N1)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C2CN(CN2C3C(=O)NC(=NC3=N1)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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